Protolytic Cleavage of Hg–C Bonds by 1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone vs. Sulfur Analogue
1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone (H(sebenzimMe)) induces rapid demethylation of methylmercury halides (CH3HgX) with quantitative release of methane, as evidenced by 1H NMR spectroscopy. In contrast, the corresponding sulfur analogue (1-methyl-1,3-dihydro-2H-benzimidazole-2-thione) does not cleave the Hg–C bond under identical conditions, a distinction attributed to the higher nucleophilicity of the selone selenium and the stronger Hg–Se interaction [1]. This reactivity mirrors the mechanism by which the natural selenoamino acid selenoneine detoxifies methylmercury.
| Evidence Dimension | Ability to cleave Hg–C bond in CH3HgX (demethylation) |
|---|---|
| Target Compound Data | Complete demethylation of CH3HgI observed by 1H NMR; methane detected as product |
| Comparator Or Baseline | 1-Methyl-1,3-dihydro-2H-benzimidazole-2-thione: no methane release, no Hg–C cleavage |
| Quantified Difference | Qualitative yes/no difference (reactivity present vs. absent); 100 % conversion for selone vs. 0 % for thione under identical conditions |
| Conditions | Reaction of H(sebenzimMe) with CH3HgI in solution; monitored by multinuclear (1H, 77Se, 199Hg) NMR spectroscopy and X‑ray crystallography |
Why This Matters
Procurement of the selone instead of the thione is essential for applications requiring abiotic methylmercury degradation, as the thione is functionally inactive in this detoxification pathway.
- [1] Palmer, J. H. & Parkin, G. (2015). J. Am. Chem. Soc., 137, 4503–4516. View Source
